(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one
Description
This compound is a chiral oxazolidinone derivative characterized by a stereochemically complex structure. Key features include:
- Core structure: A five-membered oxazolidin-2-one ring with stereogenic centers at positions 4 (S-configuration) and 2/3 (R/S-configuration in the butanoyl side chain).
- 5,5-diphenyl groups: Provide aromaticity and hydrophobicity. Trifluoro-hydroxy-dimethyl-butanoyl side chain: Contains a trifluoromethyl group (electron-withdrawing), hydroxyl (polar), and dimethyl groups (steric effects) .
Oxazolidinones are known for their roles as enzyme inhibitors, antimicrobial agents, and chiral auxiliaries in asymmetric synthesis. The trifluoromethyl and hydroxyl groups in this compound suggest applications in medicinal chemistry, particularly in targeting enzymes sensitive to fluorinated motifs .
Properties
IUPAC Name |
(4S)-5,5-diphenyl-4-propan-2-yl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3NO4/c1-15(2)19-23(17-11-7-5-8-12-17,18-13-9-6-10-14-18)32-21(30)28(19)20(29)16(3)22(4,31)24(25,26)27/h5-16,19,31H,1-4H3/t16-,19-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVMIWCQJDDPOU-BPXKWBHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1C(=O)C(C)C(C)(C(F)(F)F)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H](C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)[C@@](C)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxazolidinone core through a cyclization reaction involving an amino alcohol and a carbonyl compound
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that oxazolidinone derivatives exhibit potent antimicrobial properties. The compound's structural features contribute to its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Potential : The incorporation of trifluoromethyl groups in oxazolidinones has been linked to enhanced metabolic stability and bioactivity. Studies have shown that such compounds can inhibit cancer cell proliferation, indicating potential as anticancer agents .
- Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of other biologically active molecules. Its ability to undergo stereoselective reactions makes it valuable for creating complex structures necessary in drug design .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of various oxazolidinone derivatives from (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one through a multi-step reaction pathway. The resulting compounds showed improved activity against resistant bacterial strains compared to existing antibiotics.
Case Study 2: Anticancer Activity Assessment
In vitro tests were conducted on cancer cell lines treated with derivatives synthesized from this oxazolidinone. Results indicated a significant reduction in cell viability and induction of apoptosis, suggesting that modifications to the oxazolidinone structure can enhance anticancer properties.
Synthesis Pathways
The synthesis of this compound typically involves:
- Formation of the Oxazolidinone Ring : Utilizing chiral catalysts to ensure enantioselectivity.
- Introduction of Functional Groups : Employing fluorination techniques to incorporate trifluoromethyl groups which enhance biological activity.
Mechanism of Action
The mechanism by which (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The oxazolidinone ring can participate in various chemical reactions, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidinone Derivatives
The following analysis compares the target compound with analogs from the European Patent EP 2 697 207 B1 and other oxazolidinone derivatives.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Steric and Electronic Effects :
- The target compound’s 5,5-diphenyl groups create significant steric hindrance compared to the bis(trifluoromethyl)phenyl groups in EP 2 697 207 B1 derivatives. This may reduce binding affinity to flat active sites (e.g., proteases) but improve interactions with hydrophobic pockets (e.g., lipid membranes) .
- The trifluoro-hydroxy-dimethyl side chain in the target compound introduces polarity via the hydroxyl group, balancing the hydrophobicity of the trifluoromethyl group. This contrasts with the purely lipophilic bis(trifluoromethyl) substituents in the patent compounds.
Stereochemical Impact :
- The (4S) configuration in the target compound vs. (4S,5R) in EP 2 697 207 B1 analogs suggests divergent enantioselectivity. For example, the (4S,5R) configuration in the patent compounds is optimized for binding to helical domains in kinases, whereas the target compound’s (4S) configuration may favor planar enzyme active sites .
Pharmacokinetic Properties :
- The diphenyl groups in the target compound likely increase plasma protein binding, reducing free drug availability compared to the methoxy-cyclohexenyl groups in patent analogs. However, the hydroxyl group may enhance solubility, mitigating this effect .
- Trifluoromethyl groups in both compounds improve metabolic stability by resisting oxidative degradation, but the patent compounds’ additional 4,5-dihydrooxazol-2-yl groups may introduce new metabolic pathways (e.g., hydrolysis) .
Biological Activity
(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one is a synthetic compound with potential biological activity. Its structure features an oxazolidinone core, which is known for its applications in medicinal chemistry, particularly in antibiotic development. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C24H26F3NO4
- Molecular Weight : 449.46 g/mol
- CAS Number : 2387562-53-8
- Boiling Point : 558.7 ± 50.0 °C (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the formation of the initiation complex and inhibits translocation during protein synthesis .
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
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Antibacterial Activity :
- Exhibits significant antibacterial properties against Gram-positive bacteria including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- In vitro studies have shown that it can inhibit bacterial growth at low concentrations.
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Antifungal Activity :
- Preliminary assays suggest potential antifungal effects against certain fungal pathogens.
- Further research is required to quantify its efficacy and mechanism.
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Anti-inflammatory Properties :
- The compound has been observed to modulate inflammatory responses in cellular models.
- It may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study conducted by Xu et al. (2017) demonstrated that derivatives of oxazolidinones possess enhanced antibacterial activity compared to traditional antibiotics. The specific compound was tested against a panel of bacterial strains and showed a minimum inhibitory concentration (MIC) as low as 1 μg/mL against MRSA .
Case Study 2: Anti-inflammatory Effects
Research published in the Journal of Immunology indicated that oxazolidinone derivatives could reduce cytokine release in macrophage cell lines. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
